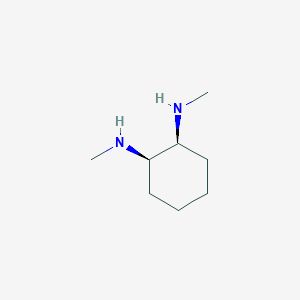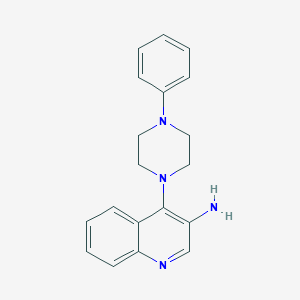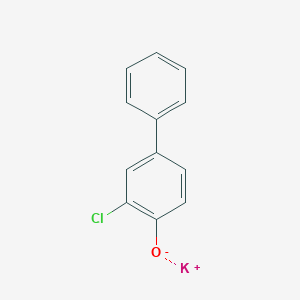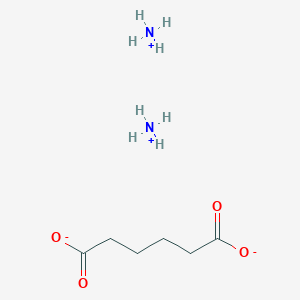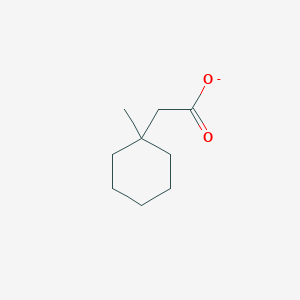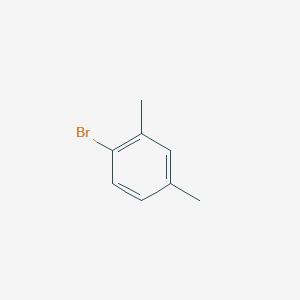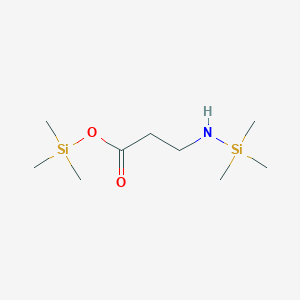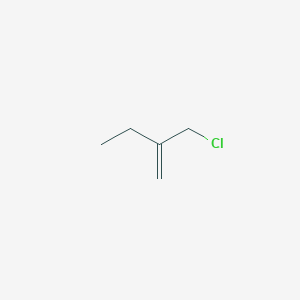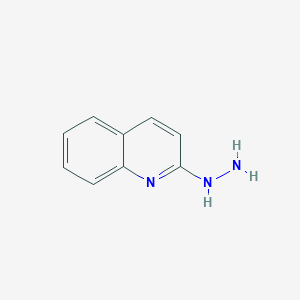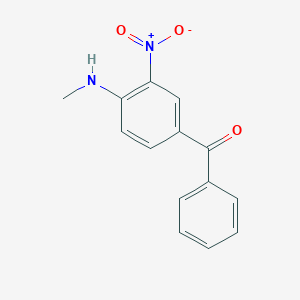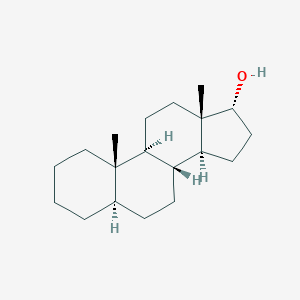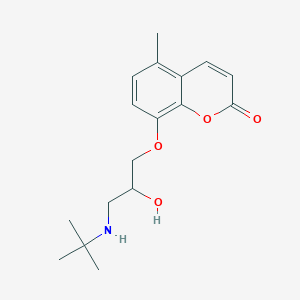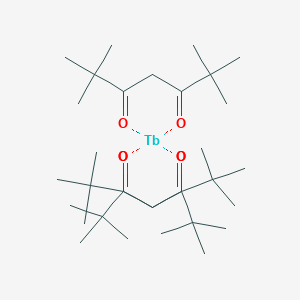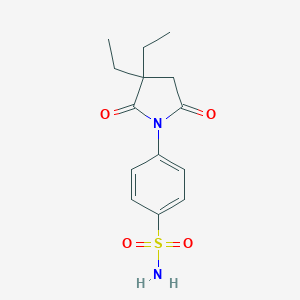
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)-, commonly known as DIDS, is a well-known inhibitor of chloride channels and anion transporters. It is a sulfonamide derivative and has been used extensively in scientific research for over 40 years. DIDS has a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
DIDS has been widely used in scientific research as an inhibitor of chloride channels and anion transporters. It has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, synaptic transmission, and muscle contraction. DIDS has also been used to investigate the function of anion transporters in red blood cells, kidney cells, and other cell types. Furthermore, DIDS has been used as a tool to study the structure and function of membrane proteins, such as ion channels and transporters.
Wirkmechanismus
DIDS acts as an inhibitor of chloride channels and anion transporters by binding to a specific site on the protein. The binding of DIDS to the protein induces a conformational change that prevents the passage of chloride ions or other anions through the channel or transporter. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of DIDS and a specific amino acid residue on the protein.
Biochemische Und Physiologische Effekte
The inhibition of chloride channels and anion transporters by DIDS has a wide range of biochemical and physiological effects. For example, DIDS has been shown to inhibit the swelling of red blood cells in hypotonic solutions. It has also been shown to inhibit the release of neurotransmitters from neurons. In addition, DIDS has been shown to inhibit the contraction of smooth muscle cells. These effects are due to the role of chloride channels and anion transporters in these physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages as a tool for scientific research. It is a potent and specific inhibitor of chloride channels and anion transporters, which makes it useful for investigating the function of these proteins. DIDS is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to the use of DIDS. For example, it can be toxic to cells at high concentrations, which limits its use in some experiments. In addition, DIDS can react with other proteins and molecules in the cell, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of DIDS in scientific research. One area of interest is the development of more potent and specific inhibitors of chloride channels and anion transporters. Another area of interest is the investigation of the role of chloride channels and anion transporters in disease states, such as cystic fibrosis and hypertension. Furthermore, DIDS could be used to study the structure and function of other membrane proteins, such as ion pumps and receptors. Overall, DIDS has been and will continue to be a valuable tool for scientific research in the future.
Conclusion:
In conclusion, DIDS is a sulfonamide derivative that has been widely used in scientific research as an inhibitor of chloride channels and anion transporters. It has a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology. DIDS has several advantages as a tool for scientific research, including its potency and specificity. However, there are also some limitations to its use, such as its toxicity at high concentrations. In the future, DIDS will continue to be a valuable tool for scientific research, and there are several areas of interest for future research.
Synthesemethoden
The synthesis of DIDS involves the reaction of 4-chlorobenzenesulfonyl chloride with N-succinimide in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with diethylamine to yield DIDS. The final product is a white crystalline solid with a melting point of 217-220°C.
Eigenschaften
CAS-Nummer |
17100-85-5 |
|---|---|
Produktname |
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)- |
Molekularformel |
C14H18N2O4S |
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
4-(3,3-diethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(4-2)9-12(17)16(13(14)18)10-5-7-11(8-6-10)21(15,19)20/h5-8H,3-4,9H2,1-2H3,(H2,15,19,20) |
InChI-Schlüssel |
TUKPBVQZUVYKRX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)CC |
Kanonische SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)CC |
Andere CAS-Nummern |
17100-85-5 |
Synonyme |
4-(3,3-Diethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



